molecular formula C11H17BO2S B1463093 4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane CAS No. 910553-12-7

4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane

Cat. No. B1463093
CAS RN: 910553-12-7
M. Wt: 224.13 g/mol
InChI Key: YCOQKTIMEQOYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane, also known as 4,4,5,5-TMTD, is a novel synthetic organic compound with potential applications in biomedical research and drug discovery. 4,4,5,5-TMTD is a boronate ester that consists of a tetra-substituted methylthiophenyl group linked to a dioxaborolane core. This compound has been the subject of numerous scientific studies due to its unique structure and potential for use in drug discovery.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial in the synthesis of complex molecules. It’s particularly useful in the synthesis of drugs where boronic acid compounds are often employed to protect diols .

Asymmetric Synthesis of Amino Acids

In the field of asymmetric synthesis, this compound is utilized to create chiral centers in amino acids. This is essential for producing enantiomerically pure substances, which are important in the development of pharmaceuticals .

Suzuki Coupling Reactions

The compound is also involved in Suzuki coupling reactions, a type of cross-coupling reaction that is widely used to form carbon-carbon bonds. This is a pivotal reaction in the creation of various organic electronic materials and pharmaceuticals .

Enzyme Inhibitors

Due to its borate group, this compound can act as an enzyme inhibitor. It has potential applications in the development of new drugs that target specific enzymes related to diseases .

Fluorescent Probes

The compound’s ability to bind with various molecules makes it suitable as a fluorescent probe. It can be used to detect the presence of hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and medical diagnostics .

Stimulus-Responsive Drug Carriers

One of the most innovative applications of this compound is in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-9(6-7-15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOQKTIMEQOYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670559
Record name 4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

910553-12-7
Record name 4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 4, step (b), 3-bromo-4-methylthiophene (571 mg, 3.2 mmol) was treated with n-BuLi (1.41 mL, 2.5M/hexanes) and then allowed to react with 2-isopropoxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (775 μL, 3.8 mmol) to afford 189 mg (26%) of the title compound as a colorless oil. 1H-NMR (CDCl3; 400 MHz): δ 1.32 (s, 12H), 2.42 (s, 3H), 6.90-6.91 (m, 1H), 7.84 (d, 1H, J=2.9 Hz).
Quantity
571 mg
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Quantity
775 μL
Type
reactant
Reaction Step Three
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.